molecular formula C21H23F2N5O2S B3004338 1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-42-7

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Katalognummer: B3004338
CAS-Nummer: 2034446-42-7
Molekulargewicht: 447.5
InChI-Schlüssel: QCRMHJZJVQPGRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H23F2N5O2S and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes a piperazine moiety and a tetrahydropyrazinoindazole framework, which enhances its pharmacological properties. The presence of the difluorobenzyl sulfonyl group is particularly significant as it may influence the compound's solubility and biological interactions.

Structural Overview

The molecular formula of the compound is C19H22F2N4O3SC_{19}H_{22}F_2N_4O_3S with a molecular weight of 424.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC19H22F2N4O3SC_{19}H_{22}F_2N_4O_3S
Molecular Weight424.5 g/mol
CAS Number2034545-69-0

Research indicates that this compound exhibits inhibitory effects on various kinases, which are critical enzymes in cellular signaling pathways. These interactions suggest potential applications in treating diseases where kinase activity is dysregulated, such as cancer and inflammatory conditions.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with certain receptors to modulate their activity, potentially influencing various signaling pathways.

In Vitro Studies

Studies have demonstrated that this compound shows promising results in several biological assays:

  • Antiproliferative Activity : The compound has been tested against various cancer cell lines, showing significant inhibition of cell growth.
  • Antimicrobial Properties : Preliminary data suggest activity against certain Gram-positive bacteria, indicating potential as an antibacterial agent.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound could be a lead candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 0.5 µg/mL against S. aureus, indicating strong antibacterial potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the difluorobenzyl sulfonyl group in enhancing biological activity. Variations in this moiety can significantly alter the efficacy and selectivity of the compound against different biological targets.

Eigenschaften

IUPAC Name

1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMHJZJVQPGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.